
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is an organic compound that features a pyridine ring substituted with a benzyloxy group, a chlorine atom, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2-(benzyloxy)pyridine to introduce the chlorine atom at the 6-position. This is followed by the sulfonylation of the pyridine ring to introduce the sulfonyl chloride group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonylating agents like chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent addition to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.
Electrophilic aromatic substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Electrophiles: Nitric acid, halogens
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, sulfonothioates, benzoic acid derivatives, and benzyl alcohol derivatives .
Applications De Recherche Scientifique
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride has several scientific research applications:
Organic synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl chloride group.
Industrial applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity makes it useful as an enzyme inhibitor or protein modifier. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)pyridine: Lacks the chlorine and sulfonyl chloride groups, making it less reactive.
6-Chloropyridine-4-sulfonyl chloride: Lacks the benzyloxy group, affecting its solubility and reactivity.
2-(Benzyloxy)-6-chloropyridine: Lacks the sulfonyl chloride group, reducing its potential for covalent modification of biomolecules.
Uniqueness
2-(Benzyloxy)-6-chloropyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry and biological studies .
Propriétés
Formule moléculaire |
C12H9Cl2NO3S |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
2-chloro-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-11-6-10(19(14,16)17)7-12(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
TUSPHDGCZYKDOJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



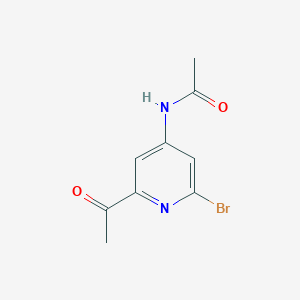
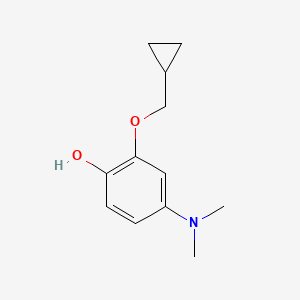
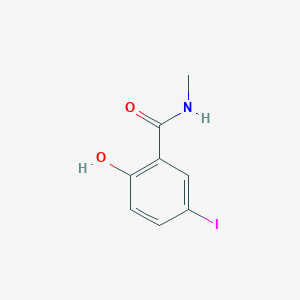

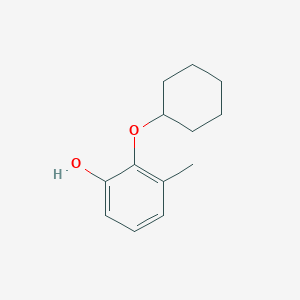
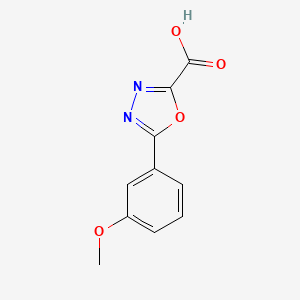
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)






